Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is a heterocyclic compound featuring a fused pyridoindole core with a tert-butyl carboxylate ester at position 2 and a hydroxymethyl group at position 2. This structure combines a bicyclic aromatic system with polar functional groups, making it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting neurological or oncological pathways. The compound is synthesized via multi-step heterocyclic condensation and functionalization, as evidenced by its commercial availability as a research chemical .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-15-13(8-11(19)10-20)12-6-4-5-7-14(12)18-15/h4-7,11,18,20H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLZNMGPQHILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the tetrahydropyrido[3,4-b]indole family, which is structurally analogous to bioactive molecules with diverse pharmacological properties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Tetrahydropyrido[3,4-b]indole Derivatives
Key Observations
PTC299’s 4-chlorophenyl and 4-methoxyphenyl groups confer strong inhibition of VEGFA translation and DHODH, critical for its anticancer activity . In contrast, the target compound’s hydroxymethyl group may favor interactions with polar enzyme pockets.
Structural Flexibility :
- The tosyl and 3-methylbenzyloxy groups in compound 5b introduce steric bulk and sulfonate-mediated protein binding, likely directing its activity toward kinase or receptor targets.
Core Heterocycle Utility :
- The pyridoindole core, shared across these compounds, is a privileged scaffold in drug design due to its mimicry of tryptophan-based biomolecules. highlights that fused heterocycles (e.g., triazolo-thiadiazoles) often exhibit enhanced bioactivity , supporting the pharmacological relevance of this structural motif.
Synthetic Versatility :
- The tert-butyl carboxylate group in the target compound and its analogues (e.g., ) serves as a protecting group, enabling downstream functionalization. The absence of this group in PTC299 reflects its optimization for oral bioavailability .
Research Implications
The hydroxymethyl-substituted derivative occupies a unique niche among tetrahydropyridoindole derivatives.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is a complex organic compound that has garnered attention in various biological research fields due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.
- Molecular Formula : C17H22N2O
- Molecular Weight : 286.37 g/mol
- IUPAC Name : this compound
- CAS Number : 1456871-29-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole core structure allows for binding to multiple receptors and enzymes, which can modulate their activity and lead to diverse biological effects. Specifically, compounds with indole derivatives have been shown to exhibit:
- Antiviral Activity : Inhibition of viral replication mechanisms.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases.
Antiviral Activity
Recent studies have demonstrated that derivatives of indole compounds, including those similar to this compound, exhibit significant antiviral properties. For instance:
- A study on indole-2-carboxylic acid derivatives revealed effective inhibition of HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . This suggests a promising avenue for further exploration of similar structures.
Anticancer Properties
Indole derivatives have shown potential in cancer research:
- Research indicates that modifications in the indole structure can enhance anticancer activity. For example, the introduction of halogenated groups significantly improved the efficacy against cancer cell lines by enhancing binding affinity to target proteins involved in cell proliferation and survival .
Case Study 1: HIV Integrase Inhibition
A derivative closely related to this compound was evaluated for its ability to inhibit HIV integrase. The optimized compound exhibited an IC50 value of 0.13 μM, demonstrating potent antiviral activity through structural modifications that enhanced binding interactions with the integrase active site .
Case Study 2: Neuroprotection
In a separate investigation focusing on neuroprotective effects, compounds with similar structural features were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that certain derivatives could significantly reduce cell death and promote neuronal survival under stress conditions .
Data Tables
Q & A
Basic Question: What are the common synthetic routes for synthesizing tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multicomponent reactions involving indole derivatives and tert-butyl carbamate precursors. A key step involves cyclization under acidic or catalytic conditions to form the tetrahydropyridoindole core. For example, tert-butyl-protected intermediates can be generated using Boc (tert-butoxycarbonyl) chemistry, as seen in analogous syntheses of pyridoindole derivatives . Optimization includes controlling temperature (e.g., 0°C for diketene addition to avoid side reactions) and using solvents like acetone or DMSO to enhance solubility . Purity (>98%) is achieved via column chromatography or recrystallization, as demonstrated for structurally similar compounds .
Advanced Question: How can stereochemical control be ensured during the synthesis of chiral analogs of this compound?
Answer:
Asymmetric synthesis requires chiral catalysts or enantioselective reagents. For example, (1S,3R)-configured analogs (e.g., RSL3) are synthesized using chiral auxiliaries or enantiopure starting materials, with reaction progress monitored via chiral HPLC . Kinetic resolution or enzymatic methods may also be employed, as seen in the synthesis of (1S)-configured pyridoindole carboxylates, where ee (enantiomeric excess) values >80% were achieved using trichloroethyl esters .
Basic Question: What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., residual solvents or byproducts) .
- NMR Spectroscopy : Confirms regiochemistry (e.g., tert-butyl group at C2, hydroxymethyl at C3) and detects stereoisomers. For example, NMR distinguishes between diastereomers via chemical shifts of the tetrahydropyridoindole core .
- X-ray Crystallography : Resolves absolute stereochemistry, as applied to structurally related compounds like PTC299 .
Advanced Question: What in vitro models are suitable for studying the biological activity of this compound, particularly its interaction with enzyme targets like DHODH or GPX4?
Answer:
- DHODH Inhibition Assays : Measure IC values using recombinant DHODH enzymes and spectrophotometric detection of dihydroorotate oxidation. PTC299, a related compound, showed IC < 100 nM .
- Ferroptosis Induction Models : Use GPX4-knockout cell lines treated with RSL3 (a GPX4 inhibitor) to compare ferroptosis sensitivity. LC-MS quantifies lipid peroxidation markers (e.g., malondialdehyde) .
Basic Question: How should researchers handle storage and stability challenges for this compound?
Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the tert-butyl ester and hydroxymethyl groups .
- Solubility : Dissolve in anhydrous DMSO (up to 35 mg/mL) for biological assays. Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG-400) .
Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., dual inhibition of DHODH and VEGF synthesis)?
Answer:
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate DHODH-dependent effects on pyrimidine synthesis versus VEGF mRNA translation. For example, PTC299’s dual activity was confirmed via transcriptomic and metabolomic profiling .
- Dose-Response Analysis : Differentiate primary vs. off-target effects by comparing IC values across pathways. DHODH inhibition typically occurs at lower concentrations than VEGF modulation .
Basic Question: What are the solubility and formulation considerations for in vivo studies?
Answer:
- Solubility : The compound is lipophilic (logP ~3.5, estimated from analogs like RSL3) and requires surfactants (e.g., Tween-80) or lipid-based carriers for parenteral administration .
- Oral Bioavailability : Structural analogs (e.g., PTC299) use prodrug strategies or micronization to enhance absorption .
Advanced Question: What computational methods are effective for predicting the compound’s binding affinity to targets like GPX4 or DHODH?
Answer:
- Molecular Docking : Use crystal structures of GPX4 (PDB: 6HEN) or DHODH (PDB: 1D3G) to model interactions. For example, RSL3 binds GPX4’s selenocysteine active site via covalent modification .
- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with key residues (e.g., GPX4’s U46 and Q81) .
Basic Question: How stable is this compound under varying pH and temperature conditions?
Answer:
- pH Stability : The tert-butyl ester hydrolyzes rapidly below pH 3 or above pH 9. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is recommended .
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data from analogs) .
Advanced Question: What strategies are used to design selective analogs with reduced off-target effects?
Answer:
- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group (C3) or tert-butyl carboxylate (C2) to alter steric and electronic properties. For example, replacing tert-butyl with trifluoromethyl groups improved metabolic stability in related compounds .
- Prodrug Design : Mask polar groups (e.g., hydroxymethyl) with cleavable esters to enhance bioavailability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
